L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)
CAS No.:
Cat. No.: VC18247849
Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI) -](/images/structure/VC18247849.png)
Specification
Molecular Formula | C22H24N2O5 |
---|---|
Molecular Weight | 396.4 g/mol |
IUPAC Name | 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27) |
Standard InChI Key | ORVHFHUXDLSLMX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure features valine linked via an amide bond to glycine, which is itself protected by an Fmoc group at the N-terminus. The Fmoc moiety (C₁₅H₁₁O₂) provides steric hindrance and UV detectability, critical for monitoring synthesis progress. The valine residue contributes a branched isopropyl side chain, enhancing hydrophobicity—a property leveraged in peptide folding studies .
Table 1: Key Structural Descriptors
Spectroscopic Features
-
NMR: The Fmoc group’s aromatic protons resonate at δ 7.2–7.8 ppm (¹H NMR), while the valine β-methyl groups appear as doublets near δ 0.9 ppm .
-
MS: ESI-MS typically shows [M+H]⁺ at m/z 397.4, with fragmentation patterns confirming the glycyl-valine backbone .
Synthesis and Industrial Applications
Synthetic Pathways
Fmoc-Gly-Val-OH is synthesized via a two-step protocol:
-
Fmoc Protection: Glycine’s α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane with N-methylmorpholine as a base .
-
Coupling Reaction: The Fmoc-glycine is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and coupled to L-valine in DMF, achieving yields >85% .
Table 2: Optimization Parameters for Coupling
Role in SPPS
In SPPS, this dipeptide serves as a building block for constructing larger peptides. The Fmoc group is selectively removed using 20% piperidine in DMF, exposing the amino group for subsequent couplings. Valine’s hydrophobicity aids in purifying intermediates via reverse-phase HPLC .
Physicochemical Properties and Stability
Solubility Profile
-
Preferred Solvents: DMF (>50 mg/mL), DCM (30 mg/mL), moderate in THF (15 mg/mL) .
-
Aqueous Solubility: <1 mg/mL at pH 7, necessitating organic cosolvents for biological assays.
Stability Considerations
-
Thermal Degradation: Decomposes at 215°C, with the Fmoc group cleaving before the peptide backbone .
-
Photolability: Prolonged UV exposure (λ = 280 nm) causes Fmoc deprotection, requiring amber glass storage .
Research Advancements and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume